molecular formula C43H43NO3 B14199350 4-(Bis{4-[2-(4-butoxyphenyl)ethenyl]phenyl}amino)benzaldehyde CAS No. 869211-55-2

4-(Bis{4-[2-(4-butoxyphenyl)ethenyl]phenyl}amino)benzaldehyde

Cat. No.: B14199350
CAS No.: 869211-55-2
M. Wt: 621.8 g/mol
InChI Key: NIDYLIKGEJWZKO-UHFFFAOYSA-N
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Description

4-(Bis{4-[2-(4-butoxyphenyl)ethenyl]phenyl}amino)benzaldehyde is an organic compound with a complex structure that includes multiple aromatic rings and functional groups. This compound is known for its applications in various fields, including materials science and organic electronics.

Preparation Methods

The synthesis of 4-(Bis{4-[2-(4-butoxyphenyl)ethenyl]phenyl}amino)benzaldehyde typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki coupling reactions, where aryl halides react with boronic acids in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-(Bis{4-[2-(4-butoxyphenyl)ethenyl]phenyl}amino)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents like nitro groups can be introduced using reagents like nitric acid and sulfuric acid.

Scientific Research Applications

4-(Bis{4-[2-(4-butoxyphenyl)ethenyl]phenyl}amino)benzaldehyde has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of fluorescent probes for biological imaging.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The mechanism of action of 4-(Bis{4-[2-(4-butoxyphenyl)ethenyl]phenyl}amino)benzaldehyde involves its interaction with specific molecular targets. The compound can act as a donor-acceptor molecule, facilitating electron transfer processes. This property is particularly useful in optoelectronic applications, where the compound can enhance the efficiency of devices like OLEDs.

Comparison with Similar Compounds

4-(Bis{4-[2-(4-butoxyphenyl)ethenyl]phenyl}amino)benzaldehyde can be compared with similar compounds such as:

    4-(Bis{4-[2-(4-ethynylphenyl)ethenyl]phenyl}amino)benzaldehyde: This compound has similar structural features but different substituents, leading to variations in its chemical and physical properties.

    4-(Bis{4-[2-(4-diphenylamino)ethenyl]phenyl}amino)benzaldehyde: Another similar compound with different substituents, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific substituents, which confer unique electronic properties, making it particularly suitable for optoelectronic applications.

Properties

CAS No.

869211-55-2

Molecular Formula

C43H43NO3

Molecular Weight

621.8 g/mol

IUPAC Name

4-[4-[2-(4-butoxyphenyl)ethenyl]-N-[4-[2-(4-butoxyphenyl)ethenyl]phenyl]anilino]benzaldehyde

InChI

InChI=1S/C43H43NO3/c1-3-5-31-46-42-27-17-36(18-28-42)9-7-34-11-21-39(22-12-34)44(41-25-15-38(33-45)16-26-41)40-23-13-35(14-24-40)8-10-37-19-29-43(30-20-37)47-32-6-4-2/h7-30,33H,3-6,31-32H2,1-2H3

InChI Key

NIDYLIKGEJWZKO-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C3=CC=C(C=C3)C=CC4=CC=C(C=C4)OCCCC)C5=CC=C(C=C5)C=O

Origin of Product

United States

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